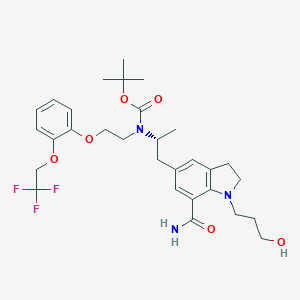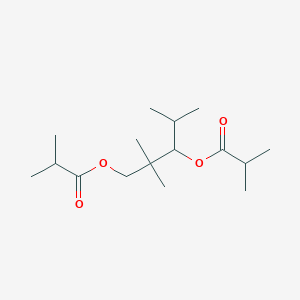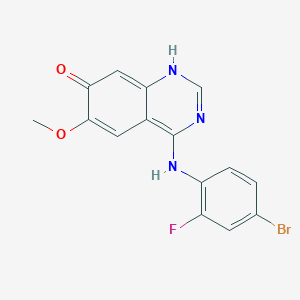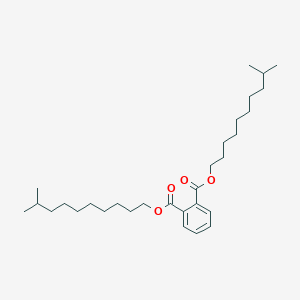
(2-溴-4,5-二甲氧基苯基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-4,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11BrO3 and a molecular weight of 247.09 g/mol It is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, along with a hydroxymethyl group
科学研究应用
(2-Bromo-4,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of new materials and as a building block in the synthesis of various chemical products.
安全和危害
This compound may cause skin irritation, serious eye irritation, respiratory irritation, and may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use personal protective equipment when handling this compound .
Relevant Papers The relevant papers for this compound include those that discuss its synthesis , its use in the synthesis of other compounds , and its physical and chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methanol typically involves the bromination of 4,5-dimethoxybenzyl alcohol. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as acetone under reflux conditions . The reaction proceeds with high selectivity and yield, making it a preferred method for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for (2-Bromo-4,5-dimethoxyphenyl)methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.
化学反应分析
Types of Reactions
(2-Bromo-4,5-dimethoxyphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-Bromo-4,5-dimethoxybenzaldehyde or 2-Bromo-4,5-dimethoxybenzoic acid.
Reduction: 4,5-Dimethoxyphenylmethanol.
Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.
作用机制
The mechanism of action of (2-Bromo-4,5-dimethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are involved in neurological and metabolic processes . The inhibition of these enzymes can lead to therapeutic effects in the treatment of neurological disorders.
相似化合物的比较
Similar Compounds
2-Bromo-4,5-dimethoxyphenethylamine: Similar structure but with an ethylamine group instead of a hydroxymethyl group.
2-Bromo-4,5-dimethoxybenzyl alcohol: Similar structure but without the bromine atom.
2-Bromo-4,5-dimethoxyphenylacetic acid: Similar structure but with an acetic acid group instead of a hydroxymethyl group.
Uniqueness
(2-Bromo-4,5-dimethoxyphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
属性
IUPAC Name |
(2-bromo-4,5-dimethoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZSRNYOXRHPHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347198 |
Source


|
| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54370-00-2 |
Source


|
| Record name | (2-Bromo-4,5-dimethoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How is 2-Bromo-4,5-dimethoxybenzyl alcohol used in organic synthesis?
A: 2-Bromo-4,5-dimethoxybenzyl alcohol serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules like alkaloids. One example is its use in the synthesis of (±)-Lycoramine and (±)-Maritidine, Amaryllidaceae alkaloids. The compound is first converted to an organoiron electrophile, which then undergoes a series of reactions to form the core structure of the target alkaloids [].
Q2: Can 2-Bromo-4,5-dimethoxybenzyl alcohol be further modified for specific applications?
A: Yes, the bromine atom and the hydroxyl group present in 2-Bromo-4,5-dimethoxybenzyl alcohol offer opportunities for further chemical modification. For instance, the bromine atom can be substituted with various aryl groups through alkylation reactions, as demonstrated in the synthesis of novel diaryl methanes []. Subsequently, these diaryl methanes can be converted into bromophenol derivatives, compounds with potential inhibitory effects on enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA) [].
Q3: Are there any known enzymatic reactions involving 2-Bromo-4,5-dimethoxybenzyl alcohol as a substrate?
A: While not directly involved as a substrate, a study demonstrated that Manganese peroxidase (MnP) from Phanerochaete chrysosporium could brominate veratryl (3,4-dimethoxybenzyl) alcohol to produce 2-bromo-4,5-dimethoxybenzyl alcohol []. This finding suggests potential enzymatic pathways for the synthesis or modification of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)




![3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate](/img/structure/B32754.png)




